N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
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Overview
Description
N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine: is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-ol.
Esterification: The hydroxyl group of the chromen-7-ol is esterified with 2-bromo-propanoic acid under basic conditions to form the intermediate ester.
Amidation: The ester is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromen ring can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology:
- Investigated for its antimicrobial properties against various bacterial strains.
- Potential use as an anti-inflammatory agent.
Medicine:
- Explored for its anticoagulant properties, similar to other coumarin derivatives.
- Potential application in the treatment of cardiovascular diseases.
Industry:
- Used in the development of new materials with specific optical properties.
- Potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticoagulant Activity: It inhibits the synthesis of vitamin K-dependent clotting factors.
Comparison with Similar Compounds
Warfarin: A well-known anticoagulant with a similar coumarin structure.
Coumarin: The parent compound with various biological activities.
4-Hydroxycoumarin: Another anticoagulant with a simpler structure.
Uniqueness:
- The presence of the hexyl and methyl groups in the chromen ring enhances its lipophilicity and biological activity.
- The glycine moiety provides additional sites for chemical modification and potential biological interactions.
This detailed article provides a comprehensive overview of N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-5-6-7-8-17-13(2)16-10-9-15(11-18(16)28-21(17)26)27-14(3)20(25)22-12-19(23)24/h9-11,14H,4-8,12H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
OPTNZIZLTOXTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)NCC(=O)O)OC1=O)C |
Origin of Product |
United States |
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